molecular formula C13H19NO3S B1314793 Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol CAS No. 165947-56-8

Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol

Cat. No. B1314793
M. Wt: 269.36 g/mol
InChI Key: ZDBZERHPDYWTBK-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

tert-butyl 2-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate was prepared according to the procedure outlined in Example 1, (Step 2). Starting from 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (1.0 g, 3.21 mmol) and LiAlH4 (500 mg, excess), 807 mg (92% yield) of the alcohol derivative was isolated as white liquid. (M+H) 270.
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH2:8][CH2:7][N:6]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:5][C:4]=2[CH:3]=[C:2]1[C:17](OCC)=[O:18].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[OH:18][CH2:17][C:2]1[S:1][C:9]2[CH2:8][CH2:7][N:6]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:5][C:4]=2[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C(=CC=2CN(CCC21)C(=O)OC(C)(C)C)C(=O)OCC
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
tert-butyl 2-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate was prepared

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 807 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.